molecular formula C20H12ClFN4O4S B2768382 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-32-8

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2768382
CAS RN: 941903-32-8
M. Wt: 458.85
InChI Key: GZLUDAOXHXPGGM-UHFFFAOYSA-N
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Description

The compound “1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the conditions and reagents used. Unfortunately, specific chemical reactions involving this compound are not available in the current literature .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds with similar structural features to the mentioned compound explores the synthesis and potential applications of these molecules. For example, the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones using solid-phase synthetic methods demonstrates the versatility of heterocyclic compounds in drug development and chemical synthesis (Lee, Gauthier, & Rivero, 1999). These methodologies could be applied to synthesize variants of the compound , exploring its potential applications in medicinal chemistry and materials science.

Antibacterial Agents

Another area of research relevance is the development of antibacterial agents. The study on 1,4-dihydro-4-oxopyridinecarboxylic acids, including their synthesis and structure-activity relationships, highlights the importance of such compounds in creating new antibacterial agents (Matsumoto et al., 1984). This indicates that the compound of interest, with its heterocyclic core and functional groups, may have potential applications in developing new antibacterial drugs.

Fluorinated Compounds in Drug Design

Fluorinated compounds, such as those synthesized by reactions involving fluoronitromethyl and fluoronitrobenzyl substituted heterocycles under microwave irradiation, are crucial in drug design due to their pharmacokinetic properties (Loghmani-Khouzani, Sadeghi, & Ranjbar‐Karimi, 2005). The presence of fluorine and nitro groups in the compound of interest suggests its utility in creating molecules with enhanced bioavailability and metabolic stability.

Cancer Research

In cancer research, novel fluoro-substituted compounds have been explored for their anti-lung cancer activity, demonstrating the potential of fluorine-containing heterocyclic compounds in therapeutic applications (Hammam et al., 2005). This suggests that the compound could be of interest in developing new cancer therapeutics, given its structural features conducive to biological activity.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery where the compound’s interaction with specific proteins or enzymes is investigated. Unfortunately, the mechanism of action for this compound is not available in the current literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to ensure safety. Unfortunately, specific safety and hazard information for this compound is not available in the current literature .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O4S/c21-14-4-1-5-15(22)13(14)10-25-8-2-3-12(19(25)28)18(27)24-20-23-16-7-6-11(26(29)30)9-17(16)31-20/h1-9H,10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLUDAOXHXPGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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